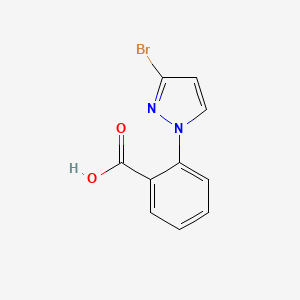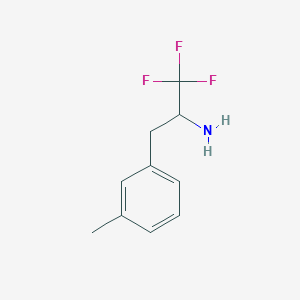
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group and a tolyl group attached to a propan-2-amine backbone
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine typically involves the reaction of 3-(m-tolyl)propan-2-amine with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired trifluoromethylated product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine can be compared with other similar compounds, such as:
1,1,1-Trifluoropropan-2-ylhydrazine: This compound also contains a trifluoromethyl group but differs in its amine functionality.
1,1,1,3,3,3-Hexafluoropropan-2-ol: This compound has a similar trifluoromethyl group but includes additional fluorine atoms and an alcohol functionality.
3-Bromo-1,1,1-trifluoro-2-propanol: This compound features a bromine atom and an alcohol group, making it distinct in its reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12F3N |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI-Schlüssel |
WMMFXUXPYDEXHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
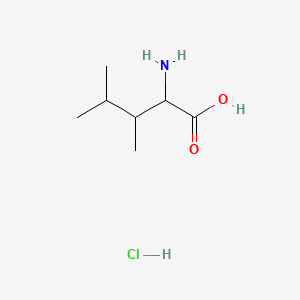
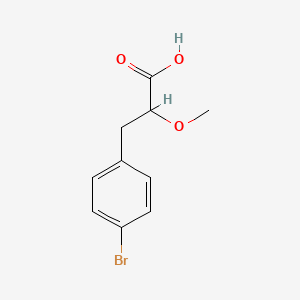
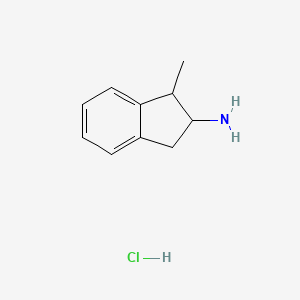

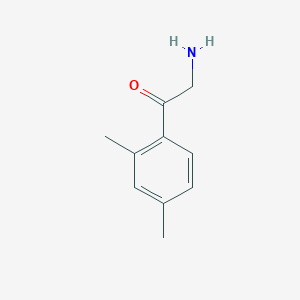
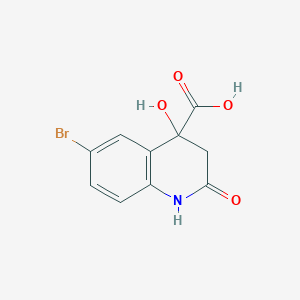

![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
